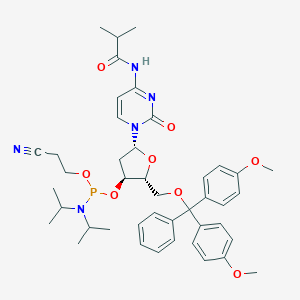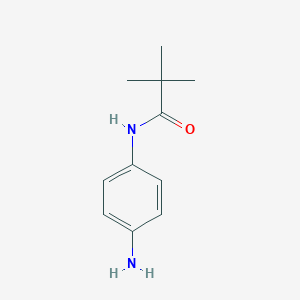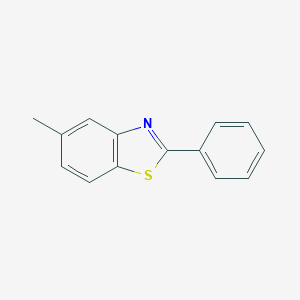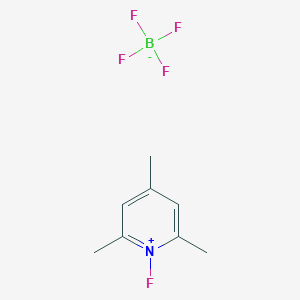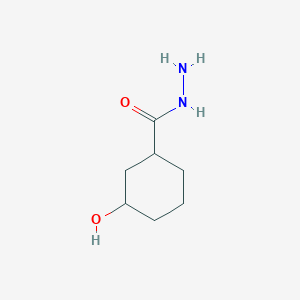
3-Hydroxycyclohexane-1-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxycyclohexane-1-carbohydrazide is a chemical compound that has been extensively studied for its potential applications in various fields of science. It is a white crystalline solid that is soluble in water and other polar solvents. The compound is also known by its other names, such as hydrazinecarboxylic acid, cyclohexylidene-hydrazide, and 1-cyclohexyl-3-hydroxycarbonylhydrazine.
Wirkmechanismus
The mechanism of action of 3-Hydroxycyclohexane-1-carbohydrazide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a decrease in the production of certain compounds that are involved in the development and progression of diseases.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Hydroxycyclohexane-1-carbohydrazide has a number of biochemical and physiological effects on the body. These include the inhibition of certain enzymes, the reduction of oxidative stress, and the modulation of immune system activity. These effects make the compound a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Hydroxycyclohexane-1-carbohydrazide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 3-Hydroxycyclohexane-1-carbohydrazide. Some of these include:
1. Further studies on the mechanism of action of the compound, to better understand its potential applications in medicine.
2. Development of new synthesis methods for the compound, to improve yield and purity.
3. Exploration of the compound's potential applications in other fields of science, such as materials science and environmental science.
4. Investigation of the compound's potential side effects and toxicity, to ensure its safety for use in medicine.
Conclusion:
In conclusion, 3-Hydroxycyclohexane-1-carbohydrazide is a promising compound that has shown significant potential for use in various fields of science. Its high purity and stability make it an attractive option for researchers, and its potential applications in medicine make it a promising candidate for drug development. Further research is needed to fully understand the compound's mechanism of action and potential applications, but the future looks bright for this exciting compound.
Synthesemethoden
The synthesis of 3-Hydroxycyclohexane-1-carbohydrazide involves the reaction of cyclohexanone with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
3-Hydroxycyclohexane-1-carbohydrazide has been studied extensively for its potential applications in various fields of science. One of the most promising applications is in the field of medicinal chemistry, where the compound has shown significant potential as a drug candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
100949-27-7 |
|---|---|
Produktname |
3-Hydroxycyclohexane-1-carbohydrazide |
Molekularformel |
C7H14N2O2 |
Molekulargewicht |
158.2 g/mol |
IUPAC-Name |
3-hydroxycyclohexane-1-carbohydrazide |
InChI |
InChI=1S/C7H14N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h5-6,10H,1-4,8H2,(H,9,11) |
InChI-Schlüssel |
WYYOHSCLLIJWQD-UHFFFAOYSA-N |
SMILES |
C1CC(CC(C1)O)C(=O)NN |
Kanonische SMILES |
C1CC(CC(C1)O)C(=O)NN |
Synonyme |
Cyclohexanecarboxylic acid, 3-hydroxy-, hydrazide (6CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride](/img/structure/B34811.png)
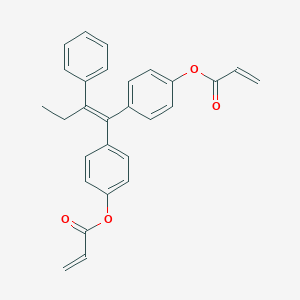
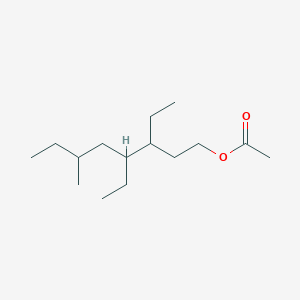
![4b,5,5a,6-Tetrahydro-5,6-methanocyclopropa[3,4]cyclopenta[1,2-c]pyridine](/img/structure/B34814.png)
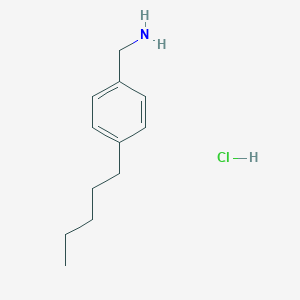
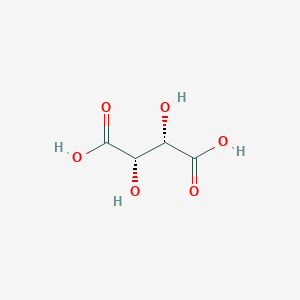
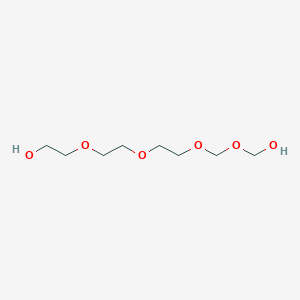
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B34820.png)

![2,2,2-Trifluoro-1-[(1R,4S)-2-oxa-3-azabicyclo[2.2.2]oct-5-en-3-yl]ethanone](/img/structure/B34824.png)
